3-(2-Benzofuran-1-yl)-3-bromopropyl 4-methylbenzoate
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Overview
Description
3-(2-Benzofuran-1-yl)-3-bromopropyl 4-methylbenzoate is an organic compound that features a benzofuran moiety, a bromopropyl chain, and a methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzofuran-1-yl)-3-bromopropyl 4-methylbenzoate typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Bromination: The benzofuran derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The brominated benzofuran is reacted with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and esterification steps to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzofuran-1-yl)-3-bromopropyl 4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of 3-(2-Benzofuran-1-yl)-3-hydroxypropyl 4-methylbenzoate.
Scientific Research Applications
3-(2-Benzofuran-1-yl)-3-bromopropyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Benzofuran-1-yl)-3-bromopropyl 4-methylbenzoate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the bromopropyl chain can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual interaction can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Benzofuran-1-yl)-3-chloropropyl 4-methylbenzoate
- 3-(2-Benzofuran-1-yl)-3-iodopropyl 4-methylbenzoate
- 3-(2-Benzofuran-1-yl)-3-fluoropropyl 4-methylbenzoate
Uniqueness
3-(2-Benzofuran-1-yl)-3-bromopropyl 4-methylbenzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This increased reactivity can be advantageous in synthetic applications where selective modification of the compound is desired.
Properties
CAS No. |
62452-86-2 |
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Molecular Formula |
C19H17BrO3 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
[3-(2-benzofuran-1-yl)-3-bromopropyl] 4-methylbenzoate |
InChI |
InChI=1S/C19H17BrO3/c1-13-6-8-14(9-7-13)19(21)22-11-10-17(20)18-16-5-3-2-4-15(16)12-23-18/h2-9,12,17H,10-11H2,1H3 |
InChI Key |
RNVXXLBQUJBJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCC(C2=C3C=CC=CC3=CO2)Br |
Origin of Product |
United States |
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